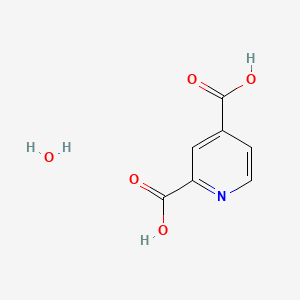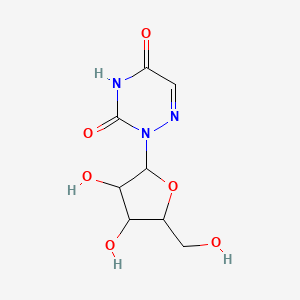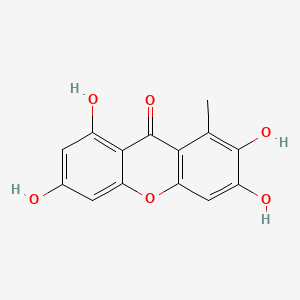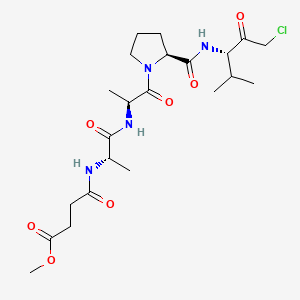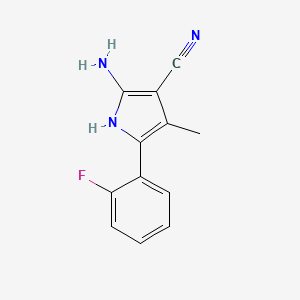
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile
Übersicht
Beschreibung
NS-8 is a pyrrole derivative known for its ability to activate calcium-sensitive potassium channels. This activation leads to the suppression of the micturition reflex by reducing afferent pelvic nerve activity. NS-8 is primarily used in research related to urinary frequency and incontinence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NS-8 involves the formation of the pyrrole ring, which is a common structure in many biologically active compounds. The specific synthetic route for NS-8 typically includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: Introduction of functional groups such as fluorine and nitrogen atoms to the pyrrole ring to achieve the desired chemical structure of NS-8.
Industrial Production Methods: Industrial production of NS-8 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Purification Processes: Such as crystallization or chromatography to isolate NS-8 in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: NS-8 undergoes various chemical reactions, including:
Oxidation: NS-8 can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the NS-8 molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
NS-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the activation of calcium-sensitive potassium channels.
Biology: Investigated for its effects on cellular signaling pathways and nerve activity.
Medicine: Potential therapeutic applications in treating urinary disorders such as incontinence and overactive bladder.
Industry: May be used in the development of new pharmaceuticals targeting potassium channels.
Wirkmechanismus
NS-8 exerts its effects by activating calcium-sensitive potassium channels. This activation leads to the suppression of the micturition reflex through the reduction of afferent pelvic nerve activity. The molecular targets of NS-8 include the potassium channels themselves, which are crucial for regulating nerve activity and muscle contractions .
Similar Compounds:
Sulfur Mononitride (SN): An inorganic compound with a similar activation mechanism for potassium channels.
Other Pyrrole Derivatives: Compounds with similar structures but different functional groups, which may have varying biological activities.
Uniqueness of NS-8: NS-8 is unique in its specific activation of calcium-sensitive potassium channels, making it particularly valuable for research into urinary disorders. Its ability to modulate nerve activity through this specific pathway sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDWOQGDMAEJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of NS-8?
A1: NS-8 functions as a large-conductance calcium-activated potassium channel (BK) activator. [, ] This means it binds to BK channels and increases their probability of opening, leading to potassium ion efflux from cells.
Q2: How does NS-8's activation of BK channels affect bladder function?
A2: NS-8 specifically inhibits neurogenic contractions in the bladder. [] These contractions are triggered by nerve stimulation. By activating BK channels in bladder smooth muscle, NS-8 hyperpolarizes the muscle cells, making them less responsive to nerve impulses and reducing overactivity.
Q3: What evidence supports the potential therapeutic use of NS-8 for bladder overactivity?
A3: Studies show that NS-8 reverses bladder hyperactivity induced by acetic acid in rats without significantly impacting blood pressure or heart rate. [] Additionally, bladders from patients with benign prostatic hyperplasia (BPH) were found to be more sensitive to NS-8 activation than bladders from healthy individuals, suggesting potential therapeutic benefit in this patient population. []
Q4: Has the structure of NS-8 been elucidated and confirmed?
A4: While spectroscopic data is not explicitly provided in the papers, the molecular formula (C12H9FN4) and structure (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) are established. [, ]
Q5: Have any computational chemistry studies been conducted on NS-8 or its analogues?
A5: Yes, a quantum chemical study explored the use of NS-8's core structure (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) as a donor moiety in Y-type dual donor-based dye sensitizers for solar cell applications. [] The study highlighted the enhanced thermodynamic parameters, including light harvesting efficiency, free energy of dye injection, and regeneration, for donor moieties containing nitrogen atoms like those present in NS-8. []
Q6: Are there any insights into the pharmacokinetic properties of NS-8?
A7: While detailed pharmacokinetic data is not provided, one study demonstrated that intravenous administration of NS-8 (5 mg/kg) effectively reversed bladder hyperactivity in rats. [] This suggests the compound can be administered systemically and reach its target organ.
Q7: What analytical methods have been used to study NS-8?
A8: While specific analytical methods are not extensively detailed, studies employed techniques like atomic absorption spectrometry to measure rubidium efflux as a proxy for BK channel activity. [] Additionally, in vivo studies likely utilized methods for blood pressure and heart rate monitoring. []
Q8: Have any alternative compounds or strategies been explored for targeting BK channels in the context of bladder overactivity?
A9: Yes, studies have investigated the effects of other BK channel openers like NS1608 and NS1619. [] Additionally, the research explored the impact of blocking other potassium channels, such as small-conductance calcium-activated potassium channels (SK) and intermediate calcium-activated potassium channels (IK), on bladder contractions. [] This suggests ongoing exploration of alternative compounds and strategies for modulating BK channels and bladder function.
Q9: Are there any known safety concerns or toxicological data associated with NS-8?
A10: While the research indicated NS-8 did not significantly impact blood pressure or heart rate in rats, [] comprehensive toxicological data and long-term safety profiles are not provided in the given research papers. Further studies are needed to fully assess the safety profile of NS-8.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
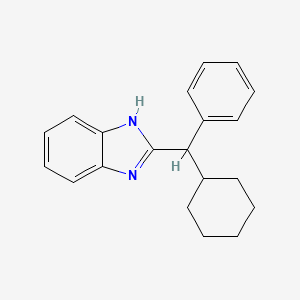
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)


![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
